(3-Chloro-5-methoxypyridin-4-YL)boronic acid (3-Chloro-5-methoxypyridin-4-YL)boronic acid
Brand Name: Vulcanchem
CAS No.: 2096339-57-8
VCID: VC11698763
InChI: InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
SMILES: B(C1=C(C=NC=C1OC)Cl)(O)O
Molecular Formula: C6H7BClNO3
Molecular Weight: 187.39 g/mol

(3-Chloro-5-methoxypyridin-4-YL)boronic acid

CAS No.: 2096339-57-8

Cat. No.: VC11698763

Molecular Formula: C6H7BClNO3

Molecular Weight: 187.39 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-5-methoxypyridin-4-YL)boronic acid - 2096339-57-8

CAS No. 2096339-57-8
Molecular Formula C6H7BClNO3
Molecular Weight 187.39 g/mol
IUPAC Name (3-chloro-5-methoxypyridin-4-yl)boronic acid
Standard InChI InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
Standard InChI Key XRAOWJGHCKTCHU-UHFFFAOYSA-N
SMILES B(C1=C(C=NC=C1OC)Cl)(O)O
Canonical SMILES B(C1=C(C=NC=C1OC)Cl)(O)O

Structural and Molecular Characteristics

The molecular formula of (3-chloro-5-methoxypyridin-4-yl)boronic acid is C₆H₇BClNO₃, with a molecular weight of 187.39 g/mol. The pyridine ring is substituted with a chlorine atom at position 3, a methoxy group (-OCH₃) at position 5, and a boronic acid (-B(OH)₂) group at position 4 (Figure 1).

Table 1: Comparative Structural Properties of Pyridinylboronic Acid Isomers

Property(3-Chloro-5-methoxy)(2-Chloro-5-methoxy) (5-Chloro-2-methoxy)
Molecular FormulaC₆H₇BClNO₃C₆H₇BClNO₃C₆H₇BClNO₃
Molecular Weight (g/mol)187.39187.39187.39
Density (g/cm³)Not reported1.403Not reported
Boiling Point (°C)Not reported399.65Not reported

The substituent positions significantly influence reactivity. For example, the 2-chloro-5-methoxy isomer exhibits a density of 1.403 g/cm³ and a boiling point of 399.65°C , while the 5-chloro-2-methoxy variant is noted for its role in Suzuki-Miyaura coupling reactions.

Synthesis and Industrial Production

Synthetic Routes

Pyridinylboronic acids are typically synthesized via oxidation-boration reactions. For the 2-chloro-5-methoxy isomer, triethylamine borane reacts with 2-methoxy-5-chloropyridine under oxygen, yielding the boronic acid derivative . Similar methods could theoretically apply to the 3-chloro-5-methoxy isomer, though steric and electronic effects from substituent positions may alter reaction kinetics.

Key Reaction Conditions:

  • Temperature: Controlled heating (50–80°C) to prevent decomposition.

  • Catalysts: Palladium complexes for cross-coupling reactions.

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Industrial-Scale Manufacturing

Industrial production emphasizes scalability and cost-efficiency. Large reactors with precise temperature and pressure controls are employed, followed by crystallization for purification. Storage at -20°C under inert conditions is critical to maintaining stability .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

Boronic acids are pivotal in forming carbon-carbon bonds. The 5-chloro-2-methoxy isomer participates in Suzuki-Miyaura reactions with aryl halides, catalyzed by palladium, to generate biaryl structures. For example:

R-X+B(OH)2-PyPd catalystR-Py+HX+B(OH)3\text{R-X} + \text{B(OH)}_2\text{-Py} \xrightarrow{\text{Pd catalyst}} \text{R-Py} + \text{HX} + \text{B(OH)}_3

This reactivity is exploited in pharmaceutical synthesis, such as creating kinase inhibitors.

Nucleophilic Substitution

The chlorine atom on the pyridine ring undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diversification into derivatives with enhanced biological activity.

Oxidation and Stability

Biological and Pharmaceutical Relevance

Antibacterial Activity

Pyridine derivatives with chloro and methoxy groups exhibit activity against Gram-positive bacteria, including Streptococcus pneumoniae. Modifying substituent positions could optimize binding to bacterial targets.

Enzyme Inhibition

The boronic acid moiety reversibly binds enzyme active sites. For instance, 3-benzyloxyphenylboronic acid inhibits insulin fibrillation, a property potentially shared by pyridinyl analogs.

ParameterDetails
ToxicityHarmful if inhaled, ingested, or absorbed through skin
First Aid (Skin)Wash with water for 15 minutes
FirefightingUse dry powder or CO₂ extinguishers
Storage-20°C in sealed containers

Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Spills require absorption with inert materials like sand .

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187.3884 g/mol